9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound characterized by its unique xanthene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine under reflux conditions. This reaction forms an intermediate, which is then subjected to cyclization and oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique structural properties.
Biological Studies: Research includes its effects on cellular processes and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Uniqueness
Compared to similar compounds, 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibits unique properties due to the presence of both ethoxy and methoxy groups on the aromatic ring. These substituents can influence the compound’s reactivity, solubility, and overall biological activity, making it a valuable subject for further research .
Properties
Molecular Formula |
C22H24O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C22H24O5/c1-3-26-16-11-10-13(12-19(16)25-2)20-21-14(23)6-4-8-17(21)27-18-9-5-7-15(24)22(18)20/h10-12,20H,3-9H2,1-2H3 |
InChI Key |
JGKSQRPFMXFLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC |
Origin of Product |
United States |
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